molecular formula C18H15ClN2O2 B11085921 1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione

1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione

Cat. No.: B11085921
M. Wt: 326.8 g/mol
InChI Key: BDBAUEWQCPVAQC-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chlorophenyl group, a phenylethylamino group, and a pyrrole-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione typically involves the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Phenylethylamino Group: The phenylethylamino group can be attached through a nucleophilic substitution reaction, where a phenylethylamine reacts with a suitable leaving group on the pyrrole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione: Similar structure but lacks the phenylethyl group.

    1-(3-bromophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    1-(3-chlorophenyl)-3-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione: Similar structure but with a methylphenyl group instead of a phenylethyl group.

Uniqueness

1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione is unique due to the presence of both the chlorophenyl and phenylethylamino groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, solubility, and potential interactions with biological targets.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2-phenylethylamino)pyrrole-2,5-dione

InChI

InChI=1S/C18H15ClN2O2/c19-14-7-4-8-15(11-14)21-17(22)12-16(18(21)23)20-10-9-13-5-2-1-3-6-13/h1-8,11-12,20H,9-10H2

InChI Key

BDBAUEWQCPVAQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC(=O)N(C2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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